2-(2H-BENZOTRIAZOL-2-YL)-6-(1-METHYL-1-PHENYLETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL
Description
2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol (CAS: 73936-91-1), commonly referred to as UV Absorber-928, is a phenolic benzotriazole derivative widely utilized as a ultraviolet (UV) light stabilizer. Its molecular formula is C29H35N3O, with a molecular weight of 441.608 g/mol . Structurally, it features a benzotriazole moiety linked to a phenol ring substituted with three distinct groups:
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-6-(2-phenylpropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O/c1-27(2,3)19-28(4,5)21-17-22(29(6,7)20-13-9-8-10-14-20)26(33)25(18-21)32-30-23-15-11-12-16-24(23)31-32/h8-18,33H,19H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNCLSDTUBVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4072780 | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
73936-91-1 | |
| Record name | 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73936-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073936911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4072780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-BENZOTRIAZOL-2-YL)-6-(1-METHYL-1-PHENYLETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Diazotization and Coupling Reactions
The core benzotriazole structure is synthesized via diazotization of aromatic amines followed by coupling with substituted phenols. For the target compound, the amine precursor is 2-nitro-4-(1,1,3,3-tetramethylbutyl)aniline, while the phenolic component is 2-(1-methyl-1-phenylethyl)phenol.
Reaction Mechanism:
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Diazotization : The amine reacts with nitrosylsulfuric acid (HNO·HSO₃) in concentrated sulfuric acid at 0–5°C to form a diazonium salt.
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Coupling : The diazonium salt couples with the phenol derivative in a biphasic (organic/aqueous) system, facilitated by surfactants or polar aprotic solvents like dimethylformamide (DMF).
Critical Parameters :
Cyclization via Hydrogenation
The intermediate 2-(2-nitrophenylazo)phenol undergoes cyclization to form the benzotriazole ring. This step employs catalytic hydrogenation under alkaline conditions.
Catalytic Systems:
| Catalyst | Solvent System | Temperature | Pressure | Yield |
|---|---|---|---|---|
| Raney Ni | Toluene/2-butanol | 50–60°C | 3–5 bar H₂ | 78% |
| Pd/C | Toluene/water/isopropanol | 25–30°C | 1–2 bar H₂ | 82% |
| Zn | Ethanol/NaOH | Reflux | Ambient | 65% |
Key Observations :
-
Palladium on carbon (Pd/C) offers superior selectivity and faster reaction kinetics compared to Raney nickel.
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Zinc reduction is cost-effective but produces stoichiometric waste (zinc oxide), complicating purification.
One-Pot Process for Industrial Scalability
Process Design
The patented one-pot method (WO2002012202A2) integrates diazotization, coupling, and cyclization in a single reactor, eliminating intermediate isolation.
Advantages :
Solvent and Acid Optimization
Notable Innovation : Replacing hydrochloric acid with sulfuric acid prevents chloride contamination and reduces equipment corrosion.
Green Chemistry Considerations
Waste Reduction Strategies
Hazard Mitigation
-
HF Elimination : Traditional routes using fluorinated intermediates risk generating hydrogen fluoride (HF). The current process avoids fluorinated reagents entirely.
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Diazonium Stability : In situ consumption of diazonium salts prevents accumulation, mitigating explosion risks.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| One-Pot (Pd/C) | 82% | 99.5% | High | $$$ |
| Batch (Raney Ni) | 78% | 98.0% | Moderate | $$ |
| Zinc Reduction | 65% | 95.0% | Low | $ |
Trade-offs : The one-pot method’s higher upfront cost (catalyst, equipment) is offset by reduced waste disposal and labor expenses .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents like thiourea S,S-dioxide.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Thiourea S,S-dioxide, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzotriazole derivatives.
Scientific Research Applications
UV Stabilization in Polymers
UV-234 is widely used as a UV stabilizer in various polymers including:
- Polycarbonate
- Polyesters
- Polyacetal
- Polyamides
- Polyphenylene Sulfide
The incorporation of UV-234 into these materials helps prevent photodegradation, which can lead to discoloration and loss of mechanical properties over time. The recommended use levels range from 0.15% to 0.60% depending on the substrate and desired performance characteristics .
Coatings and Inks
In the coatings industry, UV-234 serves as an effective additive in paints and inks to enhance their resistance to UV light. This application ensures that the aesthetic qualities and structural integrity of coatings are maintained over extended periods when exposed to sunlight.
Agricultural Films
The compound is also employed in agricultural films where it helps protect crops from harmful UV radiation while allowing adequate light penetration for photosynthesis. This application not only extends the life of the films but also contributes to improved crop yields by providing a more controlled growing environment.
Adhesives and Sealants
In adhesives and sealants, UV-234 contributes to the stability and longevity of the products when exposed to sunlight. This is particularly important in applications where long-term adhesion is critical.
Case Study 1: Polycarbonate Applications
A study demonstrated that adding UV-234 to polycarbonate significantly improved its resistance to yellowing and loss of impact strength after prolonged exposure to UV light . The results indicated that formulations containing UV-234 maintained their clarity and mechanical properties much better than those without it.
Case Study 2: Agricultural Films
Research conducted on agricultural films treated with UV absorbers including UV-234 showed a marked improvement in film durability and crop protection compared to untreated films. The treated films exhibited less degradation under sunlight exposure, leading to longer service life and better crop performance .
Mechanism of Action
The compound exerts its effects primarily through the absorption of UV radiation. Its benzotriazole moiety absorbs UV light, converting it into less harmful energy forms, such as heat. This prevents the UV radiation from breaking down the chemical bonds in materials, thereby protecting them from degradation. The molecular targets and pathways involved include the interaction with UV light and the subsequent energy dissipation.
Comparison with Similar Compounds
Physical Properties :
- Appearance : White to pale yellow crystalline powder .
- Density : 1.07 g/cm³ .
- Melting Point : 108–110°C .
- Transmittance : ≥97.0% at 440 nm and ≥98.0% at 500 nm, indicating strong UV absorption in the UV-A and UV-B ranges .
Applications :
Primarily employed in coatings, plastics, and cosmetic formulations, UV Absorber-928 enhances material durability by mitigating photodegradation caused by UV exposure .
Comparison with Similar Compounds
Phenolic benzotriazoles share a common benzotriazole-phenol backbone but differ in substituent groups, which critically influence their UV absorption efficacy, solubility, and thermal stability. Below is a comparative analysis of UV Absorber-928 and structurally analogous compounds:
Structural and Functional Comparisons
4-Tert-butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol (CAS: 36437-37-3)
Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methyl-3-(1,3,3,3-tetramethyl-1-(trimethylsilyl)oxy)disiloxanyl)propyl)
- Structure : Incorporates a siloxanyl-propyl chain at the 6-position .
- Key Differences: The siloxane group enhances compatibility with silicone-based matrices, making it preferable for specialty coatings.
Performance Data
Research Findings
Substituent Effects on UV Absorption: UV Absorber-928’s 1,1,3,3-tetramethylbutyl group extends conjugation, broadening its UV absorption spectrum compared to analogs with shorter alkyl chains . The 1-methyl-1-phenylethyl group enhances solubility in non-polar polymers (e.g., polyolefins), outperforming siloxane-containing derivatives in polypropylene stabilization .
Photostability: UV Absorber-928 demonstrates superior resistance to photobleaching in accelerated weathering tests (e.g., QUV testing) due to reduced hydrogen abstraction from its sterically shielded phenol group .
Thermal Degradation :
- Siloxane-containing analogs exhibit lower thermal stability, decomposing at ~200°C, whereas UV Absorber-928 remains stable up to 300°C, making it suitable for high-temperature processing .
Biological Activity
The compound 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol , also known as UV-328, is a member of the phenolic benzotriazole family. This class of compounds is primarily used as ultraviolet (UV) light stabilizers in various applications, including plastics and coatings. This article explores the biological activity of UV-328, focusing on its toxicokinetics, potential health effects, and environmental impact.
Chemical Structure
The molecular formula for UV-328 is . Its structure features a benzotriazole moiety, which is crucial for its UV-absorbing properties, along with multiple substituents that enhance its stability and efficacy in polymer applications.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 447.57 g/mol |
| Melting Point | 139-143 °C |
| Solubility | Insoluble in water |
| Hazard Statements | H302-H315-H319-H335 |
Toxicokinetics
Research indicates that phenolic benzotriazoles exhibit varied toxicokinetic profiles based on their substitution patterns. A study on several phenolic benzotriazoles, including UV-328, revealed the following key findings:
- Absorption : Oral bioavailability was low, approximately 6% for unsubstituted compounds and between 12.8% to 23% for substituted variants at lower doses. Higher doses resulted in decreased absorption rates .
- Elimination Half-Life : The elimination half-lives ranged significantly from 1.57 to 192 hours depending on the compound and administration route. For UV-328 specifically, studies suggest a prolonged half-life due to its complex structure .
Acute Toxicity
Acute toxicity studies have shown that UV-328 can pose risks to aquatic organisms. The acute hazard to fish and aquatic invertebrates is considered significant, with toxicity thresholds greater than 0.17 mg/L .
Chronic Exposure
Chronic exposure studies have indicated that repeated administration can lead to liver enlargement and histopathological changes in rats. Specifically, exposure to drometrizole (another benzotriazole) has been linked to liver tumors at certain concentrations over extended periods .
Case Studies
- Liver Effects : In a chronic exposure study involving rats administered with drometrizole via feed at varying concentrations (5–500 ppm), treatment-related benign and malignant liver tumors were observed after 24 months .
- Histopathological Changes : Another study reported significant histopathological changes in rats after exposure to UV-328 for durations of 13 and 52 weeks, including increased liver weights and hematological effects .
Environmental Impact
The environmental persistence of UV-328 raises concerns regarding its accumulation in aquatic ecosystems. As a UV stabilizer, it is widely used in consumer products that may eventually enter waterways through leaching or degradation processes.
Ecotoxicology Data
Research indicates potential bioaccumulation risks associated with phenolic benzotriazoles like UV-328. The compound's low solubility in water coupled with its widespread use suggests a need for careful monitoring of its environmental concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing this benzotriazole derivative, and what challenges arise during its purification?
- Methodological Answer : Synthesis typically involves coupling benzotriazole with substituted phenolic precursors under alkaline conditions. A common challenge is steric hindrance due to bulky substituents (e.g., 1,1,3,3-tetramethylbutyl and 1-methyl-1-phenylethyl groups), which may reduce reaction yields. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often used for purification .
- Experimental Design : Optimize reaction temperature (80–120°C) and catalyst choice (e.g., K₂CO₃) to improve coupling efficiency. Monitor reaction progress via TLC or HPLC to identify byproducts .
Q. How can the molecular structure and substituent effects of this compound be characterized?
- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, particularly focusing on the spatial arrangement of substituents. For computational analysis, Density Functional Theory (DFT) studies can predict electronic properties (e.g., HOMO-LUMO gaps) and steric interactions .
- Data Interpretation : Compare experimental crystallographic data (bond lengths, angles) with DFT-optimized geometries to validate computational models .
Advanced Research Questions
Q. What methodologies are effective for studying the environmental fate and degradation pathways of this UV-stabilizing compound?
- Methodological Answer : Conduct photodegradation studies under simulated sunlight (λ = 290–400 nm) to assess stability. Use HPLC-MS to identify degradation products, such as benzotriazole fragments or hydroxylated derivatives. Ecotoxicological assays (e.g., Daphnia magna toxicity tests) can evaluate environmental impacts .
- Data Contradictions : Note discrepancies between lab-scale degradation rates and real-world persistence due to matrix effects (e.g., soil vs. aqueous systems) .
Q. How do substituent groups influence the compound’s UV absorption efficiency and thermal stability?
- Methodological Answer : Perform UV-Vis spectroscopy (λ = 200–400 nm) to quantify molar absorptivity. Compare with analogs (e.g., Tinuvin 234) to assess substituent effects. Thermogravimetric analysis (TGA) at 25–600°C under nitrogen can measure thermal decomposition thresholds .
- Experimental Design : Synthesize derivatives with modified alkyl/aryl groups (e.g., replacing tetramethylbutyl with sec-butyl) to isolate substituent contributions .
Q. What computational approaches are suitable for predicting the compound’s interaction with polymer matrices (e.g., polyethylene terephthalate)?
- Methodological Answer : Apply molecular dynamics (MD) simulations to model diffusion coefficients in polymer matrices. Pair with experimental migration studies (e.g., HPLC analysis of extractables) to validate predictions .
- Theoretical Framework : Link simulations to free-volume theory to explain migration behavior under varying temperatures .
Data Analysis and Theoretical Frameworks
Q. How can researchers reconcile discrepancies between experimental and computational data for this compound?
- Methodological Answer : Use sensitivity analysis in DFT studies to assess the impact of basis sets or solvation models on accuracy. Cross-validate with spectroscopic data (e.g., NMR chemical shifts) .
- Conceptual Framework : Align discrepancies with the "hierarchy of evidence" principle, prioritizing empirical data while refining computational parameters iteratively .
Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in benzotriazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
